molecular formula C15H20N4O2S B2908517 N~2~-butyl-N~2~-methyl-5-(phenylsulfonyl)pyrimidine-2,4-diamine CAS No. 1251588-73-4

N~2~-butyl-N~2~-methyl-5-(phenylsulfonyl)pyrimidine-2,4-diamine

Cat. No. B2908517
CAS RN: 1251588-73-4
M. Wt: 320.41
InChI Key: VRMLICNKPANPQR-UHFFFAOYSA-N
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Description

N~2~-butyl-N~2~-methyl-5-(phenylsulfonyl)pyrimidine-2,4-diamine is a novel compound designed for potential therapeutic applications. Its chemical structure comprises a pyrimidine core with butyl and methyl substituents at the N2 position and a phenylsulfonyl group attached to the pyrimidine ring. This compound belongs to the class of CDK6 inhibitors, which play a crucial role in regulating cell cycles and transcription .


Synthesis Analysis

The synthesis of N2-butyl-N~2~-methyl-5-(phenylsulfonyl)pyrimidine-2,4-diamine involves strategic modifications to existing CDK inhibitors. By incorporating the 2,3-positions of pyrrole into the 5,6-positions of N-phenylpyrimidin-2-amine, a series of novel derivatives were designed and synthesized. These modifications aimed to enhance antitumor activity while maintaining CDK6 inhibitory properties .


Molecular Structure Analysis

  • Phenylsulfonyl group : Attached to the pyrimidine ring, it likely plays a crucial role in the compound’s mechanism of action .

Chemical Reactions Analysis

While specific chemical reactions for this compound are not explicitly mentioned, its synthesis likely involves condensation reactions, cyclization, and functional group transformations. Further studies are needed to elucidate the precise synthetic pathways .


Physical And Chemical Properties Analysis

  • Stability : Requires further investigation

properties

IUPAC Name

5-(benzenesulfonyl)-2-N-butyl-2-N-methylpyrimidine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2S/c1-3-4-10-19(2)15-17-11-13(14(16)18-15)22(20,21)12-8-6-5-7-9-12/h5-9,11H,3-4,10H2,1-2H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRMLICNKPANPQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C1=NC=C(C(=N1)N)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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